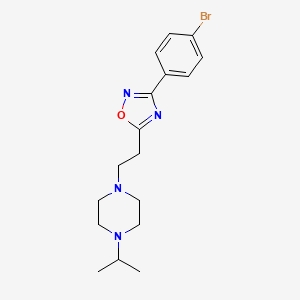
3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-(4-isopropylpiperazin-1-yl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-(4-isopropylpiperazin-1-yl)ethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and material science applications.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN4O/c1-13(2)22-11-9-21(10-12-22)8-7-16-19-17(20-23-16)14-3-5-15(18)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPAYAMZWPZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)
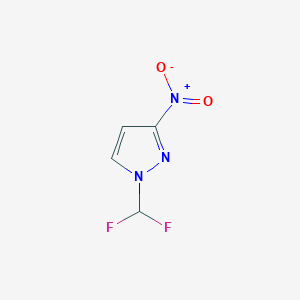
![2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2883086.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide](/img/structure/B2883087.png)
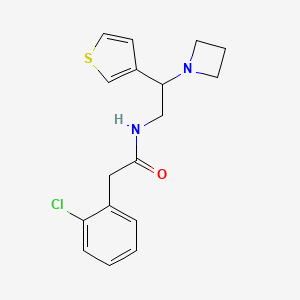
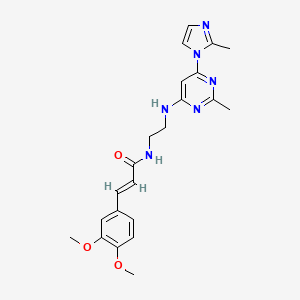
![2-hydroxy-3-[(4-methoxyphenyl)sulfanyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883090.png)
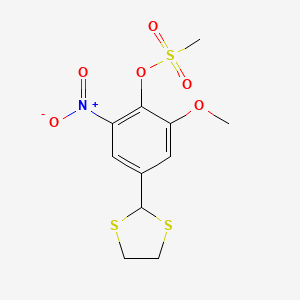
![2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883095.png)
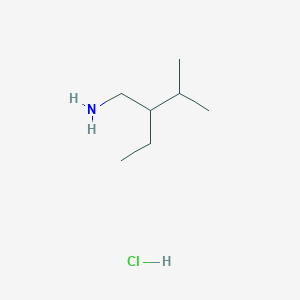

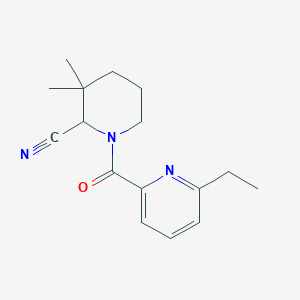
![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
